8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 847408-06-4
VCID: VC11847237
InChI: InChI=1S/C26H30N6O3/c1-18-6-4-5-7-19(18)16-32-22(27-24-23(32)25(33)28-26(34)29(24)2)17-30-12-14-31(15-13-30)20-8-10-21(35-3)11-9-20/h4-11H,12-17H2,1-3H3,(H,28,33,34)
SMILES: CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC
Molecular Formula: C26H30N6O3
Molecular Weight: 474.6 g/mol

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 847408-06-4

Cat. No.: VC11847237

Molecular Formula: C26H30N6O3

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione - 847408-06-4

Specification

CAS No. 847408-06-4
Molecular Formula C26H30N6O3
Molecular Weight 474.6 g/mol
IUPAC Name 8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Standard InChI InChI=1S/C26H30N6O3/c1-18-6-4-5-7-19(18)16-32-22(27-24-23(32)25(33)28-26(34)29(24)2)17-30-12-14-31(15-13-30)20-8-10-21(35-3)11-9-20/h4-11H,12-17H2,1-3H3,(H,28,33,34)
Standard InChI Key XHARKOXPCDFUEL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC
Canonical SMILES CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC

Introduction

Key Structural Features

  • Core Scaffold: The compound is based on a purine-dione (xanthine) framework, which is commonly found in bioactive molecules such as caffeine and theophylline.

  • Substituents:

    • At position 8: A piperazine group substituted with a 4-methoxyphenyl moiety.

    • At position 7: A 2-methylbenzyl group.

    • At position 3: A methyl group.

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Purine Core:

    • Starting with xanthine derivatives, selective alkylation at positions 7 and 8 can be achieved using benzyl and piperazine-based reagents.

  • Substitution at Position 8:

    • The introduction of the piperazine ring functionalized with a 4-methoxyphenyl group can be accomplished through nucleophilic substitution or reductive amination.

  • Final Purification:

    • Recrystallization or chromatographic techniques are used to isolate the pure product.

Medicinal Chemistry

This compound's structural features suggest potential pharmacological activities:

  • CNS Activity:

    • The xanthine scaffold is known for its central nervous system (CNS) stimulant properties, as seen in caffeine analogs.

    • The piperazine moiety could enhance receptor binding affinity, particularly for serotonin or dopamine receptors.

  • Anticancer Potential:

    • Substituted purines have been explored as kinase inhibitors in cancer therapy.

    • The bulky aromatic substituents may provide specificity toward certain enzyme targets.

Drug Design Considerations

  • The methoxyphenyl group may improve membrane permeability and oral bioavailability.

  • Piperazine derivatives are often optimized for enhanced receptor selectivity.

Biological Activity

While specific studies on this exact compound are unavailable in the provided data, similar molecules have shown:

  • Neurotransmitter Modulation:

    • Piperazine-containing compounds often act as ligands for neurotransmitter receptors (e.g., serotonin or dopamine transporters) .

  • Antitumor Activity:

    • Purine derivatives functionalized with aromatic groups have demonstrated cytotoxicity against various cancer cell lines .

Spectroscopic Analysis

Compounds of this nature are typically characterized by:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR confirm structural integrity.

  • Mass Spectrometry:

    • Provides molecular weight confirmation and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as carbonyls and aromatic rings.

Data Table: Comparative Analysis of Similar Compounds

PropertyTarget CompoundSimilar Compounds
Molecular FormulaC22H28N6O3Varies based on substituents
Core StructureXanthineXanthine, Triazole, Quinoline
Key Functional GroupsPiperazine, MethoxyphenylPiperidine, Aminophenyl
Biological ActivityHypothetical CNS activity; potential kinase inhibitionDopamine transporter binding; VEGFR inhibition
Synthesis ComplexityModerateVaries; typically involves multi-step alkylation or amination reactions

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